Product packaging for (3-Tert-butylphenyl)hydrazine(Cat. No.:CAS No. 83672-24-6)

(3-Tert-butylphenyl)hydrazine

Cat. No.: B8802749
CAS No.: 83672-24-6
M. Wt: 164.25 g/mol
InChI Key: PTKZJYULUCGVRJ-UHFFFAOYSA-N
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Description

Significance of Arylhydrazine Scaffolds in Modern Organic Synthesis

Arylhydrazines, a subset of hydrazine (B178648) derivatives, are particularly important scaffolds in modern organic synthesis. researchgate.net They serve as key precursors for the construction of numerous heterocyclic compounds, which are core structures in many biologically active molecules and functional materials. wisdomlib.orgrsc.org The versatility of the arylhydrazine moiety allows for its participation in a variety of chemical transformations, including cyclization and coupling reactions, to generate diverse molecular architectures. researchgate.netcdnsciencepub.com The ability to introduce a wide range of substituents onto the aromatic ring of arylhydrazines provides a powerful tool for fine-tuning the properties of the resulting products. nih.gov

The Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indoles, prominently features arylhydrazines as essential starting materials. mdpi.comnih.gov Indole derivatives are ubiquitous in natural products, pharmaceuticals, and agrochemicals. rsc.org Furthermore, arylhydrazines are instrumental in the synthesis of pyrazoles, triazoles, and other nitrogen-containing heterocycles, which exhibit a broad spectrum of biological activities. chemicalbook.comtandfonline.com The development of novel synthetic methodologies involving arylhydrazines continues to be an active area of research, aiming to provide more efficient and sustainable routes to valuable chemical entities. rsc.orgsioc-journal.cn

Scope and Research Focus on (3-Tert-butylphenyl)hydrazine within Academic Contexts

The academic research interest in this compound primarily stems from its utility as a specific building block in organic synthesis. The presence of the tert-butyl group at the meta-position of the phenyl ring introduces significant steric hindrance and alters the electronic properties of the molecule. nih.gov This substitution pattern can influence the reactivity and selectivity of the hydrazine moiety in chemical reactions, as well as the properties of the final products.

While extensive research on hydrazine derivatives as a broad class is prevalent, studies focusing specifically on this compound are more targeted. It is often employed in the synthesis of novel heterocyclic compounds where the tert-butyl group is strategically incorporated to modulate biological activity or material properties. For instance, it can be a precursor for creating ligands for metal catalysts or for synthesizing molecules with potential applications in medicinal chemistry. The hydrochloride salt of this compound, this compound hydrochloride, is also commercially available and used in synthesis. chemicalbook.inechemi.com

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C10H16N2C10H17ClN2
Molecular Weight Not explicitly found200.71 g/mol chemicalbook.inechemi.com
Melting Point Not explicitly found146 °C or 207-209 °C chemicalbook.inechemi.com
Appearance Not explicitly foundBrown solid chemicalbook.in
CAS Number Not explicitly found306937-27-9 chemicalbook.inechemi.com

Data sourced from multiple chemical suppliers and databases.

One documented synthesis of 3-t-butylphenylhydrazine involves the reaction of 3-t-butylaniline hydrochloride with sodium nitrite (B80452) in concentrated hydrochloric acid at 0°C. prepchem.com

Research has also explored related isomers, such as (4-tert-butylphenyl)hydrazine (B1362237), which has been used in the synthesis of various compounds, including those with potential applications as pharmaceutical intermediates and in the development of kinase inhibitors. mdpi.comlookchem.com The study of these isomers helps to understand the influence of the tert-butyl group's position on the molecule's reactivity and the properties of the resulting compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B8802749 (3-Tert-butylphenyl)hydrazine CAS No. 83672-24-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83672-24-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(3-tert-butylphenyl)hydrazine

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-5-4-6-9(7-8)12-11/h4-7,12H,11H2,1-3H3

InChI Key

PTKZJYULUCGVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NN

Origin of Product

United States

Synthetic Methodologies for 3 Tert Butylphenyl Hydrazine and Its Analogs

Direct Amination Approaches for Tertiary Hydrazines

Direct amination strategies focus on the formation of the N-N bond to construct the hydrazine (B178648) backbone. These methods circumvent the use of hydrazine itself by employing electrophilic nitrogen sources to aminate amines.

One approach involves the direct amination of tertiary amines using electrophilic iodonitrenes, generated from iodosylbenzene and ammonium (B1175870) carbamate, to produce hydrazinium (B103819) salts. uniba.it This technique is noted for its high chemoselectivity, successfully aminating complex molecules with multiple basic nitrogen sites. uniba.it For instance, the reaction has been demonstrated on alkaloids like quinine (B1679958) and atropine, where amination occurs selectively on the most accessible tertiary amine. uniba.it

Another strategy is the electrophilic amination or hydrazination of α-branched ketones to yield chiral α-tertiary hydrazines. acs.org This process can be catalyzed by dinuclear zinc-ProPhenol complexes using di-tert-butyl azodicarboxylate as the electrophilic nitrogen source. acs.org The reaction proceeds under mild conditions and is effective for a variety of vinyl ketones. acs.org

Historically, reagents such as chloramine (B81541) and hydroxylamine-O-sulfonic acid have been used for the direct amination of primary and secondary amines to produce alkylhydrazines. psu.edu For example, 1,1-dimethylhydrazine, a component in rocket fuel, is produced industrially via the Raschig method, which involves the reaction of dimethylamine (B145610) with chloramine. psu.edu For laboratory-scale syntheses, hydroxylamine-O-sulfonic acid is often preferred as a more manageable reagent. psu.edu

Cross-Coupling Reactions for C-N Bond Formation

Cross-coupling reactions are powerful and versatile methods for forming the C-N bond between an aryl group and a hydrazine moiety. Both palladium and copper-based catalytic systems have been extensively developed for this purpose.

Palladium-Catalyzed C-N Coupling Protocols

Palladium-catalyzed cross-coupling, often referred to as Buchwald-Hartwig amination, is a highly effective method for synthesizing aryl hydrazines from aryl halides and hydrazine. These reactions typically employ a palladium precursor and a specialized phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency and scope.

A notable system utilizes the Josiphos ligand CyPF-tBu with a palladium catalyst for the coupling of (hetero)aryl chlorides and bromides with hydrazine hydrate (B1144303). nih.gov This method is efficient even at very low catalyst loadings (down to 100 ppm) and uses an inexpensive base like potassium hydroxide (B78521) (KOH). nih.gov Mechanistic studies reveal a complex catalytic cycle involving two primary resting states: an arylpalladium(II) hydroxide and an arylpalladium(II) chloride. dicp.ac.cnresearchgate.net The reaction's selectivity for the desired monoaryl hydrazine product is high, which is a significant advantage over potential diarylation. nih.govdicp.ac.cn

Other research has focused on the N-arylation of hydrazides using MOP-type ligands, which have demonstrated good yields and broad functional group tolerance. organic-chemistry.org These reactions work effectively with a range of aryl bromides and chlorides, including those that are electron-rich, neutral, or poor. organic-chemistry.org

Below is a table summarizing typical conditions for palladium-catalyzed hydrazine coupling reactions.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
(Hetero)aryl Chlorides/BromidesPd / CyPF-tBuKOHDioxane110Good to Excellent
Aryl Bromides/ChloridesPd / MOP-type LigandCs₂CO₃Dioxane100Moderate to Excellent
1-Bromo-4-tert-butylbenzene[tBuBrettPhosPd(allyl)]OTf / t-BuBrettPhosNaOtBuWater45High

This table presents generalized data from cited research findings. nih.govorganic-chemistry.orgchemicalbook.com

Copper-Mediated Cross-Coupling Strategies

Copper-catalyzed N-arylation, or the Ullmann condensation, represents an older but continually evolving alternative to palladium-based methods. These reactions are often more cost-effective due to the lower price of copper.

An efficient protocol involves the use of copper(I) iodide (CuI) in polyethylene (B3416737) glycol (PEG-400) for the coupling of aryl iodides and bromides with aqueous hydrazine. researchgate.net This system is applicable to both electron-deficient and electron-rich aryl halides. researchgate.net Another approach uses CuI to catalyze the coupling of N-acyl-N'-substituted hydrazines with aryl iodides, which proceeds regioselectively to afford N-acyl-N',N'-disubstituted hydrazines. acs.org

More recently, oxalohydrazide-based ligands have been developed that generate highly active and long-lived copper catalysts. These systems have achieved high turnover numbers (TON) for the coupling of aryl bromides with hydrazine, minimizing side reactions like dehydrohalogenation. digitellinc.com The use of ligands such as N,N'-diisopropyloxalohydrazide with CuO has also been shown to effectively catalyze the direct amination of aryl halides with aqueous ammonia (B1221849) in water. researchgate.net

The following table summarizes representative conditions for copper-mediated hydrazine coupling reactions.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Aryl Iodides/BromidesCuI / PEG-400-PEG-400 / H₂O120Good to Excellent
Aryl IodidesCuICs₂CO₃Dioxane60-90High
Aryl BromidesCuI / OxalohydrazideK₃PO₄Toluene (B28343)110High (TON up to 1500)

This table presents generalized data from cited research findings. researchgate.netacs.orgdigitellinc.com

Reductive Alkylation Techniques for Hydrazine Functionalization

Reductive alkylation is a common method for functionalizing the N-H bonds of a pre-formed hydrazine. The process typically involves a one-pot reaction where the hydrazine is first condensed with an aldehyde or ketone to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylated hydrazine.

An efficient method for this transformation utilizes α-picoline-borane as the reducing agent. organic-chemistry.org This approach avoids the need to isolate the intermediate hydrazone and is suitable for a wide range of hydrazine derivatives and carbonyl compounds. organic-chemistry.orgorganic-chemistry.org The reaction can be tuned to produce N,N-dialkylhydrazines or N-monoalkylhydrazines. organic-chemistry.org

Another advanced technique employs arylboronic acid as a catalyst for the reductive alkylation of azoarenes. nih.gov In this one-pot tandem reaction, the azoarene is first reduced to a hydrazoarene, which then undergoes reductive alkylation with an aldehyde and a Hantzsch ester. nih.govrsc.org This method is highly chemoselective and proceeds under mild conditions. nih.gov

Formation of Hydrochloride Salts for Research Applications

Aryl hydrazines are often converted into their hydrochloride salts for practical reasons. The free base form can be an oil or low-melting solid that may be sensitive to air and light. Conversion to the hydrochloride salt typically yields a more stable, crystalline solid that is easier to handle, weigh, and store.

The preparation is straightforward and generally involves dissolving the free base of the aryl hydrazine, such as (3-tert-butylphenyl)hydrazine, in a suitable organic solvent like diethyl ether, ethanol, or isopropanol. prepchem.comwiley-vch.de Hydrochloric acid is then introduced, either as a gas or as a solution in a solvent like ether or dioxane. The corresponding hydrochloride salt precipitates from the solution and can be isolated by filtration, washed with a small amount of cold solvent, and dried. wiley-vch.de For example, 1-[4-(tert-butyl)phenyl]hydrazine hydrochloride is commercially available as a stable white powder.

Reactivity and Reaction Mechanisms of 3 Tert Butylphenyl Hydrazine

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. soeagra.comnumberanalytics.com This reaction is a type of nucleophilic addition-elimination. chemguide.co.uk For (3-tert-butylphenyl)hydrazine, this reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon. numberanalytics.comnumberanalytics.com This is followed by a proton transfer and the elimination of a water molecule to yield the corresponding (3-tert-butylphenyl)hydrazone. numberanalytics.com These reactions are foundational in organic synthesis, as the resulting hydrazones are stable compounds and versatile intermediates. soeagra.comnih.gov

The general scheme for the condensation of this compound with an aldehyde or a ketone is shown below:

R1, R2 = H, alkyl, or aryl

Table 1: Examples of Hydrazone Formation with this compound

Carbonyl CompoundProduct Hydrazone
AcetaldehydeAcetaldehyde (3-tert-butylphenyl)hydrazone
AcetoneAcetone (3-tert-butylphenyl)hydrazone
Benzophenone (B1666685)Benzophenone (3-tert-butylphenyl)hydrazone
CinnamaldehydeCinnamaldehyde (3-tert-butylphenyl)hydrazone

The this compound molecule possesses two nitrogen atoms, but they are not chemically equivalent. One nitrogen is directly attached to the aromatic ring (the α-nitrogen), while the other is the terminal amino nitrogen (the β-nitrogen). In condensation reactions with carbonyl compounds, the terminal β-nitrogen is significantly more nucleophilic and is the exclusive site of attack. researchgate.net This high regioselectivity is attributed to the electronic nature of the molecule; the lone pair of electrons on the α-nitrogen is delocalized into the phenyl ring's π-system, reducing its nucleophilicity. In contrast, the lone pair on the terminal β-nitrogen is more localized and thus more available for nucleophilic attack. researchgate.net

Even in cases of substituted hydrazines with different groups, the reaction typically occurs at the less sterically hindered and more basic nitrogen atom. researchgate.net Therefore, the reaction of this compound with an aldehyde or ketone regioselectively produces a single hydrazone isomer.

Hydrazones derived from this compound are important intermediates for the synthesis of various heterocyclic compounds, particularly pyrazole (B372694) derivatives. mdpi.com The cyclization process often follows the initial hydrazone formation. For instance, when this compound reacts with α,β-unsaturated ketones, a condensation reaction first forms the hydrazone. This is followed by an intramolecular cyclization (a Michael addition) where the N-H proton is lost and the other nitrogen attacks the β-carbon of the former unsaturated system. Subsequent oxidation of the resulting pyrazoline intermediate yields a stable, aromatic 1,3,5-trisubstituted pyrazole. mdpi.com

This pathway demonstrates the utility of this compound in constructing complex molecular architectures through a cascade of reactions initiated by hydrazone formation. stackexchange.comsioc-journal.cn

The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds through a transient tetrahedral intermediate known as a hemiaminal. nih.govchemeurope.comwikipedia.org The reaction is typically initiated by a proton-catalyzed attack of the hydrazine's terminal nitrogen on the carbonyl carbon. soeagra.com This nucleophilic addition breaks the carbonyl π-bond and forms a new carbon-nitrogen bond, resulting in the formation of the hemiaminal, which has both a hydroxyl (-OH) and an amino (-NHR) group attached to the same carbon. chemeurope.comtaylorandfrancis.com

This hemiaminal intermediate is generally unstable and is not isolated. chemeurope.com It rapidly undergoes dehydration (elimination of a water molecule) to form the final, stable C=N double bond of the hydrazone. nih.govwikipedia.org The fate of the hemiaminal is a critical determinant of the reaction outcome; conditions that favor dehydration lead to the hydrazone, whereas under specific reducing conditions, the hemiaminal could potentially lead to other products. uchile.cl

Mechanistic Pathways of Hydrazone Cyclization

Oxidative Transformations of the Hydrazine Moiety

The hydrazine group in this compound is susceptible to oxidation. The specific product of an oxidative transformation depends on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of diazenes or be used to drive annulation reactions. For example, rhodium-catalyzed oxidative annulation of hydrazines with alkynes, using an oxidant like 1,3-dinitrobenzene, can produce 1-aminoindole (B1208307) derivatives. acs.org

Oxidation can also be used to form N-N bonds. The electrochemical oxidative dimerization of secondary amines is a known method to produce tetrasubstituted hydrazines. sioc-journal.cn While this compound is a primary hydrazine, related oxidative coupling principles can apply. Furthermore, the hydrazone derivatives of this compound can undergo oxidative transformations. For instance, treatment of a hydrazone with a mild oxidant like magnesium monoperoxyphthalate (MMPP) can convert the hydrazone into a nitrile functionality. nih.gov In other contexts, oxidation of the hydrazine moiety is a key step in its use as a building block for conductive polymers. chemshuttle.com

Electrophilic Aromatic Substitution on the Tert-butylphenyl Moiety

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the hydrazine and the tert-butyl substituents. mdpi.comtotal-synthesis.com Both groups are classified as ortho-, para-directors. mdpi.comlumenlearning.com The hydrazine group (-NHNH₂) is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. The tert-butyl group is a weaker activating group that operates through an inductive effect. mdpi.com

The directing effects of the substituents on the this compound ring are as follows:

Hydrazine group (-NHNH₂ at C1): Strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Tert-butyl group (-C(CH₃)₃ at C3): Weakly activating and directs incoming electrophiles to the ortho (C2, C4) and para (C5) positions.

The combined electronic effects strongly favor substitution at positions 2, 4, and 6. However, the steric bulk of the tert-butyl group at position C3 creates significant spatial hindrance, which strongly disfavors attack at the adjacent C2 and C4 positions. mdpi.comvedantu.com

Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

PositionElectronic ActivationSteric HindrancePredicted Outcome
C2Strongly activated (ortho to -NHNH₂) and weakly activated (ortho to t-Bu)High (adjacent to t-Bu)Highly disfavored
C4Strongly activated (para to -NHNH₂) and weakly activated (ortho to t-Bu)Moderate (adjacent to t-Bu)Disfavored
C5Weakly activated (para to t-Bu)LowMinor product
C6Strongly activated (ortho to -NHNH₂)LowMajor product

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position. This position is electronically activated by the powerful hydrazine directing group and is the least sterically hindered of the activated positions. Substitution at C4 might occur as a minor product, but attack at C2 is highly unlikely.

Nucleophilic Reactivity and Addition Reactions

The chemical behavior of this compound is largely dictated by the nucleophilic nature of the hydrazine moiety. The presence of two nitrogen atoms, with the terminal -NH2 group being particularly reactive, allows this compound to act as a potent nucleophile or a binucleophile in various chemical transformations. The tert-butyl group on the phenyl ring exerts a steric and electronic influence, which can affect reaction rates and regioselectivity.

A primary example of its nucleophilic character is the reaction with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a nucleophilic addition of the terminal nitrogen atom to the electrophilic carbonyl carbon, followed by a dehydration step, to form the corresponding (3-tert-butylphenyl)hydrazone. This classic reaction is fundamental in organic synthesis for the derivatization of carbonyls.

Furthermore, this compound is a key precursor in the synthesis of various nitrogen-containing heterocycles. One of the most notable applications is the Fischer indole (B1671886) synthesis. wikipedia.orgmdpi.com In this acid-catalyzed reaction, this compound reacts with an aldehyde or ketone to form a hydrazone intermediate. wikipedia.org This intermediate, upon protonation, undergoes a who.intwho.int-sigmatropic rearrangement to yield an imine, which then cyclizes and eliminates ammonia (B1221849) to form a substituted indole. wikipedia.orgmdpi.com The position of the tert-butyl group influences the electronic properties of the aromatic ring and can direct the outcome of the cyclization.

Acting as a 1,3-binucleophile, this compound participates in cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings like pyrazoles and pyrazolines. researchgate.netmdpi.com For instance, the reaction with a 1,3-diketone involves the sequential attack of both nitrogen atoms of the hydrazine onto the two carbonyl carbons, ultimately leading to the formation of a stable, substituted pyrazole ring after dehydration. mdpi.com Similarly, reaction with α,β-unsaturated ketones typically yields a pyrazoline intermediate, which can subsequently be oxidized to the corresponding pyrazole. researchgate.netmdpi.com

The table below summarizes representative reactions showcasing the nucleophilic reactivity of this compound and its analogs.

Reactant 1Reactant 2Catalyst/SolventProduct TypeRef.
(4-tert-butylphenyl)hydrazine (B1362237)Cycloheptanone (B156872)Acetic Acid, H₂SO₄Substituted Indole semanticscholar.org
(4-tert-butylphenyl)hydrazineα,β-Ethylenic KetoneCopper triflate, [bmim]PF₆1,3,5-Trisubstituted Pyrazole researchgate.netmdpi.com
(4-tert-butylphenyl)hydrazinePhenyl isocyanate-1,2,4-Triazole (B32235) scaffold vulcanchem.com
Phenylhydrazine (B124118)Aldehyde/KetoneAcid (e.g., HCl, H₂SO₄)Phenylhydrazone wikipedia.org
Phenylhydrazine1,3-DiketoneAcidic or basic conditionsSubstituted Pyrazole mdpi.com

Thermal and Photochemical Reactivity Profiles

The stability and reactivity of this compound under energy input, such as heat and light, are critical aspects of its chemical profile.

Thermal Reactivity

Arylhydrazines are generally more thermally stable than their aliphatic counterparts. However, at elevated temperatures, they are susceptible to decomposition. Studies on hydrazine (N₂H₄) and its simple alkyl derivatives show that thermal decomposition can proceed through various pathways, often initiated by the cleavage of the weak N-N bond. nih.gov At lower temperatures, decomposition of hydrazine tends to produce ammonia (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) become the dominant products. nih.gov The presence of the bulky tert-butylphenyl group is expected to influence the decomposition mechanism and temperature profile. For some derivatives, such as N-(phenylsulfonyl)benzohydrazonoyl chlorides, thermal decomposition in refluxing toluene (B28343) is a method to generate reactive intermediates like nitrilimines, which can be trapped in cycloaddition reactions. capes.gov.br The Fischer indole synthesis itself is a classic example of a thermally promoted reaction of arylhydrazines, often requiring heat to drive the key sigmatropic rearrangement and cyclization steps. semanticscholar.org

Photochemical Reactivity

The photochemical behavior of arylhydrazines involves the absorption of ultraviolet light, leading to electronically excited states that can undergo distinct chemical reactions. A primary photochemical process for hydrazines is the homolytic cleavage of the N-N bond, which is relatively weak, to generate nitrogen-centered radicals. nih.gov Specifically, photolysis of arylhydrazines can produce aminyl radicals, which are highly reactive intermediates capable of participating in subsequent reactions. nih.gov

Research has shown that photolysis of various arylhydrazines with UV light (e.g., 312 nm) in aqueous buffer solutions can lead to the generation of reactive oxygen species, including hydroxyl radicals (HO•) and singlet oxygen. rsc.orgrsc.org This reactivity has been harnessed for applications such as photo-induced DNA cleavage. rsc.orgrsc.org

Furthermore, phenylhydrazine itself is known to undergo photochemical degradation. who.int The modification of wood carbonyl groups with phenylhydrazine did not prevent photodegradation; in fact, the introduced nitrogen was readily eliminated upon irradiation with UV light. usda.gov The photolysis of more complex arylhydrazone derivatives has been shown to yield intricate heterocyclic products through a series of rearrangements and cyclizations, indicating that light can initiate complex chemical cascades. researchgate.net For instance, irradiation of N-(benzotriazol-1-yl-phenylmethylene)-N′-arylhydrazines leads to the formation of phenanthridine (B189435) derivatives. researchgate.net Photo-induced dehalogenation of aryl halides has also been demonstrated using phenylhydrazine as a promoter under blue LED irradiation. mdpi.com These findings suggest that the photochemical reactivity of this compound likely involves radical intermediates and can be channeled into various synthetic transformations.

Applications of 3 Tert Butylphenyl Hydrazine in Complex Molecule Synthesis

Precursor in Heterocyclic Ring Synthesis

The principal use of (3-tert-butylphenyl)hydrazine in the synthesis of complex molecules is as a starting material for the construction of various heterocyclic ring systems. These rings are fundamental components in a wide array of pharmaceuticals and functional materials.

Pyrazole (B372694) Core Construction

A major application of this compound is in the synthesis of the pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. This is most commonly achieved through reactions like the Knorr pyrazole synthesis, where the hydrazine (B178648) is reacted with a compound containing a 1,3-dicarbonyl unit. chemhelpasap.comnih.gov

The reaction between this compound and 1,3-dicarbonyl compounds provides a direct and efficient pathway to 1-(3-tert-butylphenyl)pyrazole derivatives. beilstein-journals.org This process, known as cyclocondensation, typically involves an initial reaction to form a hydrazone, which then cyclizes to form the stable pyrazole ring by eliminating a molecule of water. chemhelpasap.com The structure of the 1,3-dicarbonyl starting material determines the substituents on the final pyrazole ring. For example, using unsymmetrical diketones can lead to the formation of two different regioisomers, and the reaction conditions can be tuned to favor one over the other. nih.govnih.gov

Table 1: Examples of Pyrazole Synthesis from this compound and 1,3-Dicarbonyls

1,3-Dicarbonyl Compound Resulting Pyrazole Ring Substituents
Acetylacetone 3,5-dimethyl
Benzoylacetone 3-methyl-5-phenyl or 3-phenyl-5-methyl
Dibenzoylmethane 3,5-diphenyl
Ethyl acetoacetate 3-methyl-5-pyrazolone

An alternative strategy for synthesizing pyrazoles involves the reaction of this compound with α,β-ethylenic ketones (enones). nih.govmdpi.com This reaction typically proceeds through a Michael addition, where the hydrazine adds to the carbon-carbon double bond of the enone. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic pyrazole ring. mdpi.com This method provides access to different substitution patterns on the pyrazole core compared to the 1,3-dicarbonyl route. chim.itsci-hub.se In some cases, catalysts such as copper triflate have been used to facilitate this transformation. mdpi.commdpi.com

The reaction of hydrazines with α,β-unsaturated ketones often leads to the formation of pyrazolines, which are five-membered rings that are partially saturated (dihydropyrazoles). mdpi.comchim.it These pyrazoline intermediates are often stable enough to be isolated. chim.it To obtain the final aromatic pyrazole, an oxidation step is necessary. organic-chemistry.org This can be achieved using various oxidizing agents, such as bromine or simply by heating the pyrazoline in a solvent like DMSO in the presence of oxygen. organic-chemistry.org This two-step sequence of cyclization followed by oxidation is a common and effective method for preparing a wide range of substituted pyrazoles. mdpi.com

When the synthesis of a pyrazole can result in chiral centers, controlling the stereochemistry is crucial, especially for pharmaceutical applications. The bulky tert-butyl group on the this compound can exert steric influence during the cyclization step, potentially favoring the formation of one stereoisomer over another. Achieving high stereochemical control can involve using chiral starting materials, employing chiral catalysts, or attaching a chiral auxiliary to one of the reactants. csic.es Research has explored enantioselective methods, for instance, using a chiral Brønsted acid as a catalyst in the reaction of hydrazines with α,β-unsaturated compounds, which proceeds through a chiral 3-pyrazoline intermediate. csic.es

Formation of Pyrazoline Intermediates and Subsequent Oxidation

Triazole Ring Formation

Beyond pyrazoles, this compound can also be a precursor for triazoles, which are five-membered rings containing three nitrogen atoms. For instance, derivatives of this compound have been used in the synthesis of 1,2,4-triazole (B32235) compounds. One synthetic route involves reacting a hydrazine derivative with other reagents to build the triazole ring system. While less common than its use in pyrazole synthesis, this application demonstrates the versatility of this compound in constructing diverse heterocyclic frameworks.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and this compound is an effective reactant in these processes. These reactions typically involve the condensation of the hydrazine with a molecule containing two electrophilic centers, leading to the formation of a stable ring system. A primary example is the Knorr pyrazole synthesis and related methodologies, where hydrazines react with 1,3-dicarbonyl compounds or their equivalents to yield pyrazoles. sci-hub.semdpi.com

The reaction of a substituted phenylhydrazine (B124118) with an α,β-unsaturated ketone, a type of 1,3-dielectrophile, is a common route to pyrazolines, which can be subsequently oxidized to the aromatic pyrazole. Research has demonstrated the condensation of p-(4-tert-butylphenyl)hydrazine with α,β-ethylenic ketones in the presence of catalysts like copper triflate to produce 1,3,5-trisubstituted pyrazoles. mdpi.commdpi.comresearchgate.net While this specific example uses the 4-isomer, the principle applies to this compound, where it would react with a suitable diketone or enone to furnish the corresponding pyrazole derivative. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization.

Table 1: Representative Cyclocondensation for Pyrazole Synthesis

Reactant A Reactant B Catalyst/Conditions Product Type Ref
(4-tert-butylphenyl)hydrazine (B1362237) α,β-Ethylenic Ketone Copper triflate, bmim 1,3,5-Trisubstituted Pyrazole mdpi.com, researchgate.net
Hydrazine Derivatives 1,3-Dicarbonyl Compound Acid or Base catalyst Polysubstituted Pyrazole mdpi.com
Sulfonyl Hydrazines Enaminones p-Toluenesulfonic acid (p-TSA) N-sulfonyl pyrazoles sci-hub.se

Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazoles from hydrazine derivatives typically requires the hydrazine to be in the form of a hydrazide (an acylated hydrazine). Direct reaction of this compound for oxadiazole ring formation is not a standard method. The common pathway involves a two-step process:

N-Acylation: this compound is first reacted with a carboxylic acid or its activated derivative (like an acyl chloride) to form the corresponding N'-(3-tert-butylphenyl)hydrazide.

Cyclodehydration: The resulting hydrazide is then cyclized with another carboxylic acid or a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. mdpi.com

This method allows for the introduction of two different substituents onto the oxadiazole core, one from the initial hydrazine and one from the acylating/cyclizing agent. For instance, various aryl hydrazides are reacted with carboxylic acids in the presence of POCl₃ to yield new 1,3,4-oxadiazole derivatives. mdpi.com

Another approach involves reacting a benzo hydrazide with carbon disulfide to form an oxadiazole-thione intermediate, which can be further functionalized. jetir.org Although these examples start with hydrazides, they illustrate the general principle that would be applicable after the initial acylation of this compound.

Indole (B1671886) and Benzofuran (B130515) Derivatives Synthesis

The Fischer indole synthesis is a preeminent method for constructing the indole nucleus, which directly utilizes phenylhydrazines. wikipedia.orgambeed.com This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This intermediate then undergoes a sci-hub.sesci-hub.se-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

The use of (4-tert-butylphenyl)hydrazine hydrochloride in the Fischer indole synthesis has been explicitly documented. For example, its reaction with cycloheptanone (B156872) in glacial acetic acid yields 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. researchgate.netmdpi.com This demonstrates the direct applicability of tert-butyl substituted phenylhydrazines in creating complex, fused indole structures. The tert-butyl group influences the solubility and electronic properties of the resulting indole, making it a valuable substituent in medicinal chemistry.

Table 2: Fischer Indole Synthesis with a Substituted Phenylhydrazine

Hydrazine Derivative Carbonyl Compound Reagents/Conditions Product Ref
(4-tert-butylphenyl)hydrazine HCl Cycloheptanone Sodium acetate (B1210297), glacial acetic acid, 70 °C 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole researchgate.net, mdpi.com

In contrast, the synthesis of benzofurans does not typically proceed from phenylhydrazine precursors. Common synthetic routes to benzofurans involve the cyclization of ortho-substituted phenols, such as salicylaldehydes or 2-hydroxy-phenacyl halides. mdpi.comrsc.org Therefore, this compound is not a direct starting material for the synthesis of benzofuran derivatives.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. sharif.eduajrconline.org Hydrazine derivatives are frequently employed as one of the key components in various MCRs.

This compound can participate as the hydrazine component in MCRs designed to build heterocyclic libraries. A well-known example is the four-component synthesis of pyrano[2,3-c]pyrazoles. This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine. sharif.edu In this context, this compound would react with the in-situ formed enone from the aldehyde and β-ketoester to construct the pyrazole portion of the fused ring system. The use of MCRs offers a powerful strategy for rapidly generating molecular diversity around a core scaffold derived from this compound.

Derivatization and Functionalization Strategies

The synthetic utility of this compound can be expanded through the derivatization of its hydrazine moiety. N-alkylation and N-acylation are fundamental transformations that convert the parent hydrazine into more complex intermediates.

N-Alkylation and N-Acylation of Hydrazine

N-Alkylation involves the introduction of an alkyl group onto one of the nitrogen atoms of the hydrazine. This can be achieved through reaction with alkyl halides, typically in the presence of a base. More advanced methods include catalytic approaches, such as the iridium-catalyzed N-alkylation of amines and hydrazides using alcohols as alkylating agents via a "borrowing hydrogen" mechanism. researchgate.netacs.org A base-promoted tandem condensation N-alkylation provides a one-pot method to synthesize trisubstituted hydrazones from a hydrazine, an aldehyde, and an alkyl halide. organic-chemistry.org These methods allow for controlled functionalization of the this compound core.

N-Acylation is the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, to form a hydrazide. This is a crucial and very common derivatization. As mentioned previously, this transformation is the key first step for the synthesis of 1,3,4-oxadiazoles. mdpi.com The resulting N'-(3-tert-butylphenyl)hydrazides are stable, crystalline solids that are versatile intermediates for a variety of subsequent cyclization reactions. Catalytic methods for N-acylation have also been developed, offering enantioselective routes to chiral N-N atropisomers when applicable. researchgate.net

Synthesis of Sulfonyl Hydrazine Derivatives

The synthesis of sulfonyl hydrazides is a standard transformation in organic chemistry. The most common method involves the reaction of a sulfonyl chloride with a hydrazine derivative. mdpi.com In this context, this compound would serve as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride.

A general procedure for this type of reaction involves the dropwise addition of a hydrazine, such as hydrazine monohydrate, to a solution of the desired sulfonyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature, often around 0 °C. rsc.org An organic or inorganic base is typically included to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme: R-SO₂Cl + H₂NNH-Ar → R-SO₂NHNH-Ar + HCl (where Ar = 3-tert-butylphenyl)

While this method is a fundamental and widely practiced protocol for creating sulfonyl hydrazides, specific examples detailing the reaction conditions, yields, and characterization for N-(3-tert-butylphenyl)sulfonylhydrazide derivatives are not readily found in the surveyed literature. The reactivity would be analogous to other substituted phenylhydrazines, with the tert-butyl group imparting increased lipophilicity and steric bulk, which could influence reaction kinetics and solubility.

It is also established that sulfonyl hydrazides can be synthesized from sulfinate salts through oxidation to generate a key intermediate that then reacts with a hydrazine. kit.edu Another approach involves the use of sulfur dioxide surrogates, like DABSO, which can be used to synthesize sulfonyl hydrazides in the presence of a palladium catalyst. kit.edu However, specific applications of these methods with this compound are not detailed.

Generation of Advanced Synthon Libraries

Hydrazine derivatives are crucial building blocks in the field of medicinal and materials chemistry, often employed in the generation of compound libraries for drug discovery and other applications. enamine.net They are key precursors for a multitude of heterocyclic compounds, including pyrazoles and triazoles. enamine.net The strategy of diversity-oriented synthesis (DOS) specifically aims to create collections of structurally diverse and complex molecules from simple, readily available starting materials. souralgroup.comfrontiersin.org

In this framework, this compound represents a potential synthon—a molecular fragment carrying a specific reactive site that allows it to be incorporated into a larger, more complex structure. A synthon-based approach to library design involves the retrosynthetic disconnection of target molecules into these fundamental building blocks, which correspond to available reagents. enamine.net

The general workflow for using a hydrazine derivative like this compound in a diversity-oriented synthesis would involve:

Immobilization: Attaching the hydrazine or a compatible reaction partner to a solid support (solid-phase synthesis) to simplify purification. souralgroup.com

Coupling & Cyclization: Reacting the hydrazine with a variety of carbonyl compounds, diketones, or other multifunctional reagents to generate a diverse set of intermediates. mdpi.com These intermediates can then undergo cyclization reactions to form a wide array of heterocyclic scaffolds. nih.gov

The tert-butyl group on the phenyl ring provides a bulky, lipophilic handle that can explore specific pockets in biological targets. While the principles of DOS and synthon-based library design are well-established, specific, published examples of advanced libraries constructed explicitly from the this compound synthon are not prominent in the scientific literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. cuny.edursc.org It is widely used to investigate the electronic structure and properties of molecules like substituted phenylhydrazines. asianpubs.orgnih.gov DFT calculations, often using hybrid functionals like B3LYP, can accurately model the behavior of such compounds. nih.govresearchgate.net

DFT is employed to determine the most stable three-dimensional arrangement of atoms in (3-tert-butylphenyl)hydrazine by finding the minimum energy geometry on the potential energy surface. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The bulky tert-butyl group, known for inducing steric hindrance, significantly influences the molecule's final conformation. researchgate.net Its placement at the meta position of the phenyl ring affects the planarity and the orientation of the hydrazine (B178648) group relative to the ring.

The electronic structure is also elucidated through DFT. Key properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For substituted phenylhydrazines, the tert-butyl group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity as an electron donor. researchgate.net The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. nih.gov

Table 1: Predicted Geometric Parameters for a Phenylhydrazine (B124118) Moiety based on DFT Calculations Note: These are representative values for a substituted phenylhydrazine system, calculated using a common level of theory like B3LYP/6-31G(d,p). Actual values for this compound may vary slightly.

ParameterPredicted Value
C-N Bond Length (A)~1.40 Å
N-N Bond Length (A)~1.42 Å
C-C-N Bond Angle (°)~120°
C-N-N Bond Angle (°)~118°
H-N-H Bond Angle (°)~107°

DFT calculations are instrumental in mapping the pathways of chemical reactions involving this compound, such as its condensation with carbonyl compounds to form hydrazones or its use in cyclization reactions. e3s-conferences.orgosti.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. cuny.edu

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. e3s-conferences.org Locating this first-order saddle point on the potential energy surface is a key goal of mechanistic studies. cuny.edu Vibrational frequency analysis is used to confirm a calculated structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cuny.edu Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the path from the transition state downhill to the connected reactants and products, confirming the proposed mechanism. cuny.edu This methodology allows for a detailed understanding of the step-by-step process of bond breaking and formation. rsc.org

Proton transfer is a fundamental chemical process that can be investigated in detail using DFT. nih.gov In molecules like this compound, proton transfer can occur intramolecularly or be mediated by solvent molecules. nih.gov DFT calculations can model these processes by determining the energy barriers associated with the transfer. nsf.gov

For instance, the acidity of the N-H protons can be computationally assessed by calculating the energetics of deprotonation. The calculations can also model the role of hydrogen bonding, both within the molecule and with surrounding solvent molecules, in facilitating or inhibiting proton transfer. chemrevlett.com In some cases, excited-state proton transfer (ESPT) can occur upon photoexcitation, and its mechanisms can be explored using Time-Dependent DFT (TD-DFT). cuny.edu The stability of the resulting species and the energy barrier for the transfer provide insight into the kinetics and thermodynamics of the process. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Quantum Chemical Calculations on Reaction Energetics

Quantum chemical methods, particularly DFT, provide quantitative predictions of the energetic changes that occur during a chemical reaction. princeton.edu Key thermodynamic quantities such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated. osti.gov

Table 2: Example of Calculated Reaction Energetics for a Hydrazone Formation Note: The values are hypothetical for the reaction of a substituted phenylhydrazine with a simple aldehyde, illustrating the outputs of quantum chemical calculations.

Thermodynamic QuantityReactantsTransition StateProductsΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
Gibbs Free Energy (Hartree)-X.0000-X.0000 + ΔE-X.0000 + ΔE'+15.2-5.8

Tautomeric Equilibria Analysis of Hydrazine Derivatives

Phenylhydrazine and its derivatives can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For hydrazones derived from this compound, keto-enol or, more accurately, azo-hydrazone tautomerism is possible. nih.gov

Computational chemistry is used to analyze these equilibria by calculating the relative stabilities of the different tautomers. nih.gov By optimizing the geometry and calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) between them can be predicted. nih.govmdpi.com Studies on similar systems have shown that the relative stability can be influenced by substitution patterns and the solvent environment. mdpi.comresearchgate.net DFT calculations can incorporate solvent effects using continuum models (like PCM or SMD) to provide a more accurate picture of the tautomeric equilibrium in solution. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov this compound, with its rotatable bonds, can adopt numerous conformations. MD simulations model the motion of atoms by solving Newton's equations of motion, providing a trajectory that maps the molecule's structural evolution. nih.govresearchgate.net

From an MD trajectory, one can analyze the conformational landscape, identifying the most populated conformers and the energy barriers for interconversion between them. nih.govwhiterose.ac.uk This is particularly useful for understanding the influence of the bulky tert-butyl group on the flexibility of the phenyl ring and the hydrazine side chain. The simulation can reveal preferred orientations and dynamic hydrogen bonding interactions, which are crucial for understanding how the molecule interacts with its environment or with other molecules in a condensed phase. nih.gov

Advanced Methodologies in Research and Characterization

Spectroscopic Analysis in Mechanistic Elucidation

Spectroscopic techniques are indispensable tools for elucidating the structure of (3-tert-butylphenyl)hydrazine and understanding its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, around 1.2-1.4 ppm, due to the nine equivalent protons. chemicalbook.comchemicalbook.com The aromatic protons on the phenyl ring exhibit complex splitting patterns in the downfield region, generally between 6.7 and 7.5 ppm, characteristic of a 1,3-disubstituted benzene (B151609) ring. The chemical shifts and coupling constants of these aromatic protons are sensitive to the electronic environment and can be used to confirm the substitution pattern. The protons of the hydrazine (B178648) moiety (-NHNH₂) give rise to signals that can be broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. These signals often appear in the range of 4-8 ppm and can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton NMR data. The quaternary carbon of the tert-butyl group and the carbon atom to which it is attached typically resonate around 31-35 ppm and 150-153 ppm, respectively. researchgate.net The carbon atoms of the phenyl ring show distinct signals in the aromatic region (approximately 110-155 ppm), with their chemical shifts providing further confirmation of the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, providing definitive structural proof. For instance, in related hydrazide derivatives, 2D NMR has been crucial for assigning complex aromatic signals. rsc.org

Table 1: Typical NMR Spectroscopic Data for this compound Analogs

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H tert-butyl 1.2 - 1.4 (singlet)
¹H Aromatic 6.7 - 7.5 (multiplet)
¹H Hydrazine (-NHNH₂) 4.0 - 8.0 (broad)
¹³C tert-butyl (CH₃) ~31
¹³C tert-butyl (quaternary C) ~35
¹³C Aromatic (C-tert-butyl) ~152

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful techniques for monitoring the progress of reactions involving this compound. spectroscopyonline.comthermofisher.com

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The N-H stretching vibrations of the hydrazine group typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group is found just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. During a reaction, the disappearance of the characteristic hydrazine peaks or the appearance of new peaks corresponding to the product's functional groups (e.g., a C=N stretch in a hydrazone formation) can be monitored to determine the reaction's endpoint. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is sensitive to changes in conjugation. researchgate.net The phenylhydrazine (B124118) chromophore exhibits characteristic absorption bands in the UV region. Reactions that alter the electronic structure of the aromatic ring or the hydrazine group, such as oxidation or condensation, will lead to a shift in the absorption maximum (λ_max) or a change in the molar absorptivity. This allows for the quantitative monitoring of the concentration of reactants and products over time, enabling the study of reaction kinetics. spectroscopyonline.comthermofisher.com For example, the formation of a more conjugated system, like a pyrazole (B372694) from a hydrazine derivative, would result in a bathochromic (red) shift in the UV-Vis spectrum. mdpi.com

Electron Paramagnetic Resonance (EPR) Studies of Electron Transfer

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as radicals and radical ions. In the context of this compound, EPR can be used to investigate electron transfer processes, for instance, in its oxidation reactions. Oxidation of phenylhydrazines can lead to the formation of radical intermediates. researchgate.net

EPR studies can provide detailed information about the electronic structure of these radicals, including the distribution of the unpaired electron spin density over the molecule. This is achieved by analyzing the g-factor and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H). researchgate.net In studies of related hydrazide derivatives, EPR spectroscopy has been used to show that active compounds can interfere with electron transport chains by interacting with radical intermediates. nih.gov Similarly, EPR could be used to characterize the radical cation of this compound, providing insights into its role in redox reactions and potential antioxidant or pro-oxidant activities.

X-ray Diffraction for Solid-State Structure Determination

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

Parameter Description Illustrative Value
Crystal System The symmetry of the unit cell. Monoclinic
Space Group The symmetry of the crystal structure. P2₁/c
a, b, c (Å) Unit cell dimensions. a = 8.1, b = 11.3, c = 12.5
α, β, γ (°) Unit cell angles. α = 90, β = 105, γ = 90
Z Number of molecules per unit cell. 4

Note: These values are illustrative and based on data for structurally similar compounds. mdpi.com

Advanced Synthetic Techniques

Beyond traditional synthetic methods, advanced techniques are being explored to improve the synthesis of this compound and its derivatives, with a focus on efficiency and sustainability.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to conventional solution-phase synthesis. nih.gov Ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling. nih.gov

This approach could be particularly advantageous for the synthesis of this compound or its derivatives. For instance, the reduction of a corresponding nitro or diazonium salt could potentially be carried out under mechanochemical conditions. Research has demonstrated the successful use of hydrazine hydrate (B1144303) in mechanochemical reductions of other organic compounds, where the mechanical action facilitates the decomposition of hydrazine hydrate to the reactive reducing agent, diimide. tandfonline.comuc.ptresearchgate.net This suggests that reactions involving this compound as a reactant, such as the synthesis of hydrazones or pyrazoles, could also be performed efficiently using mechanochemistry. The benefits would include reduced solvent waste, potentially shorter reaction times, and access to different product selectivities compared to solution-based methods. nih.gov

Solid-State Melt Reactions

Solid-state melt reactions provide a solvent-free alternative for chemical synthesis, which can lead to reduced waste and simplified purification processes. This method involves heating solid reactants together until a melt is formed, within which the reaction occurs. For derivatives of this compound, this approach is particularly effective for the synthesis of hydrazones and related compounds.

Research has demonstrated that solid-state melt reactions are a more efficient method for producing certain hydrazone derivatives compared to other techniques. researchgate.net The reaction between this compound and various aldehydes or ketones in a molten state can proceed with high yields, often exceeding 90%. The direct interaction of the reactants in the melt facilitates the reaction, and the product often crystallizes upon cooling, simplifying its isolation.

Table 1: Examples of Solid-State Melt Reactions

Reactant 1 Reactant 2 Reaction Conditions Product Type Typical Yield
This compound Aromatic Aldehyde Heat to melt Hydrazone >90%

Electrocatalytic Synthetic Protocols

Electrocatalysis utilizes electrical energy to drive chemical transformations, often with the assistance of a catalyst, providing a green and highly selective synthetic route. nih.gov This method can be applied to the synthesis of various nitrogen-containing heterocyclic compounds from this compound precursors.

A notable application is in the synthesis of imidazo-fused N-heteroaromatic compounds. rsc.org Tetraarylhydrazine derivatives, which can be formed from related triarylamines, have been identified as effective electrocatalysts for these transformations. rsc.orgresearchgate.net The electrocatalytic approach allows for intramolecular cyclizations to occur under mild, metal-free conditions, avoiding the need for chemical oxidants. nih.govrsc.org These reactions can produce complex heterocyclic structures in good yields. nih.gov

Table 2: Electrocatalytic Synthesis Examples

Substrate Catalyst/Mediator Product Type Key Advantage
Hydrazone of this compound Tetraarylhydrazine Imidazo-fused N-heterocycle Metal-free, avoids chemical oxidants rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular technique due to its ability to significantly reduce reaction times and improve yields. nih.gov The rapid and uniform heating provided by microwave irradiation accelerates chemical reactions, making it a highly efficient method for organic synthesis. mdpi.com

This technique has been successfully applied to the synthesis of various derivatives of this compound, including pyrazoles and indoles. For example, the condensation of this compound with 1,3-dicarbonyl compounds to form pyrazoles can be completed in minutes under microwave irradiation, compared to hours using conventional heating. mdpi.com Similarly, the Fischer indole (B1671886) synthesis can be expedited using this method. mdpi.com The use of microwave irradiation often leads to cleaner reactions and higher purity products. tubitak.gov.trresearchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Type Product Conventional Method Time Microwave-Assisted Time Yield Improvement
Pyrazole Synthesis 3,5-Disubstituted Pyrazole Hours 5-15 minutes Significant mdpi.com
Hydrazone Synthesis Acyl Hydrazone 8 hours 40 minutes Higher yields tubitak.gov.tr

Ultrasonic Irradiation Techniques

Ultrasonic irradiation, or sonochemistry, employs high-frequency sound waves to induce cavitation, creating localized high-pressure and high-temperature conditions that can accelerate chemical reactions. nih.gov This technique is particularly effective for heterogeneous reactions involving solids and liquids.

The synthesis of hydrazones and pyrazolines from this compound can be significantly enhanced using ultrasound. niscpr.res.in For instance, the reaction of chalcones with phenylhydrazine to form pyrazolines under ultrasonic irradiation is completed in a much shorter time and with higher yields compared to conventional methods. niscpr.res.in This green chemistry approach is also noted for its energy efficiency and the ability to conduct reactions under mild conditions. nih.gov

Table 4: Ultrasonic-Assisted Synthesis of Heterocycles

Reactant 1 Reactant 2 Product Type Reaction Time (Ultrasonic) Yield (Ultrasonic)
Chalcone Phenylhydrazine Pyrazoline 25-150 minutes High niscpr.res.in

Chemometric Analysis in Reaction Monitoring

Principal Component Analysis (PCA) for Reaction Profiling

Principal Component Analysis (PCA) is a powerful statistical tool for analyzing complex datasets, such as those generated during the monitoring of a chemical reaction. mdpi.com By reducing the dimensionality of the data, PCA can provide a clearer understanding of the reaction's progress, identifying reactants, intermediates, and products. rsc.orgnih.gov

This method has been successfully used to monitor the synthesis of hydrazones and other derivatives. researchgate.netrsc.orgnih.gov By analyzing spectroscopic or diffraction data collected at different time points, PCA can generate reaction profiles that show the conversion of starting materials to products. rsc.orgnih.gov This allows for the precise determination of reaction endpoints and can help in optimizing reaction conditions. rsc.orgnih.gov The application of PCA is a valuable tool for both laboratory-scale synthesis and industrial process monitoring. leidenuniv.nlacs.orgacs.org

Chromatographic Methods for Product Isolation and Purification

The isolation and purification of the products derived from this compound are critical steps to ensure their chemical integrity. Various chromatographic techniques are employed for this purpose.

For laboratory-scale purification, column chromatography using silica (B1680970) gel is a common method. figshare.com A gradient elution with solvents like petroleum ether and ethyl acetate (B1210297) is often used to separate the desired compound from impurities. figshare.com In cases where higher purity is needed, or for more complex mixtures, preparative high-performance liquid chromatography (HPLC) is utilized. google.com HPLC offers superior separation capabilities and can be adapted for a wide range of compounds by selecting appropriate stationary and mobile phases. For volatile and thermally stable derivatives, preparative gas chromatography can also be an effective purification technique.

Table 5: Common Chromatographic Purification Methods

Technique Stationary Phase Typical Mobile Phase Application
Column Chromatography Silica Gel Hexane/Ethyl Acetate General laboratory purification figshare.com
Preparative HPLC C18 Reverse Phase Acetonitrile/Water High-purity separations

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems Utilizing Hydrazine (B178648) Scaffolds

The inherent reactivity and electronic characteristics of hydrazine derivatives make them promising candidates for the development of novel catalytic systems. The presence of the electron-donating tert-butyl group in (3-tert-butylphenyl)hydrazine can modulate the electronic properties of catalysts, enhancing their performance and selectivity.

Recent research has shown that tetraarylhydrazine compounds, such as 1,1,2,2-tetrakis(4-(tert-butyl)phenyl)hydrazine, can function as highly efficient redox catalysts in electrochemical synthesis. rsc.orgccspublishing.org.cnsioc-journal.cn These catalysts facilitate reactions without the need for transition metals, offering a more sustainable and less contaminating approach. ccspublishing.org.cnsioc-journal.cn The development of such systems is crucial for various industrial applications where metal-free conditions are preferred. For instance, graphite-based catalysts have been effectively used for the electro-oxidation of hydrazine derivatives, presenting an environmentally friendly strategy for synthesizing valuable azo compounds. uobaghdad.edu.iq

Furthermore, hydrazine scaffolds are being investigated for their role in direct hydrazine fuel cells (DHFCs). Benzofused tricyclic heterocyclic derivatives have been tested as potential anode catalysts for hydrazine electrooxidation, demonstrating the potential for organic-based catalysts to replace traditional metal-based systems. nih.govacs.org Modifying these organic scaffolds, potentially with substituents like the tert-butyl group, could further enhance catalytic activity and stability. acs.org The design of new catalysts based on the hydrazine framework also extends to controlling selectivity in reactions like the complete decomposition of hydrazine for hydrogen production, where catalyst design is critical to prevent the formation of undesired byproducts like ammonia (B1221849). oup.com

Table 1: Research on Catalytic Systems Involving Hydrazine Derivatives

Research Area Catalyst Type Application Key Findings Citations
Electrocatalysis Tetraarylhydrazine Dehydrogenative N-N Bond Formation Efficient metal-free redox catalyst for electrosynthesis. rsc.orgccspublishing.org.cnsioc-journal.cn
Fuel Cells Benzofused Heterocycles Anode for Hydrazine Electrooxidation Organic-based catalysts show promise in direct hydrazine fuel cells. nih.govacs.org
Green Oxidation Graphite Electro-oxidation of Hydrazines Sustainable method for producing azo compounds using electricity. uobaghdad.edu.iq
Hydrogen Production Transition Metals Selective Hydrazine Decomposition Catalyst design influences H₂ selectivity and minimizes NH₃ byproduct. oup.com

Exploration of New Reaction Pathways for Diversified Scaffolds

This compound serves as a versatile building block for synthesizing a wide array of complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are foundational in medicinal chemistry and materials science. researchgate.netresearchgate.net The Fischer indole (B1671886) synthesis, a classic reaction discovered in 1883, utilizes phenylhydrazines to produce indoles, a key structure in many pharmaceuticals. sharif.edu

Modern synthetic chemistry continues to explore new transformations of arylhydrazines. They are valuable synthons for creating diverse heterocyclic systems like pyrazoles and pyridazinones through cyclocondensation reactions. dal.caamazonaws.commdpi.com Specifically, p-((tert-butyl)phenyl)hydrazine has been used in condensation reactions with α,β-ethylenic ketones, catalyzed by copper triflate, to produce 1,3,5-trisubstituted pyrazoles. nih.govmdpi.commdpi.com These reactions often proceed through a pyrazoline intermediate which is then oxidized. mdpi.com

Beyond cyclizations, aryl hydrazines are used to generate aryl radicals under mild conditions. For example, reacting aryl hydrazines with catalytic iodine in the open air produces aryl radicals that can be used for the arylation of other molecules, such as 1,4-naphthoquinones. nih.gov Palladium and copper-catalyzed cross-coupling reactions of phenylhydrazines have also been developed, providing efficient routes to biaryls in environmentally benign solvents like water. researchgate.net These emerging reaction pathways significantly broaden the synthetic utility of this compound, allowing for the construction of novel and complex molecular architectures. thieme-connect.commdpi.com

Integration of Machine Learning in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. nips.cc For complex reactions involving substrates like this compound, ML models can predict product yields, identify potential side products, and suggest optimal parameters, thereby reducing the need for extensive empirical screening.

Researchers have successfully developed ML models to predict the yield of chemical reactions, including those involving hydrazine derivatives. chemrxiv.orgarxiv.org For instance, time-series data from in-situ sensors (measuring properties like color and temperature) can be fed into an ML model to predict the final yield of a Buchwald-Hartwig coupling reaction involving a benzophenone (B1666685) hydrazine. chemrxiv.org Such models can learn the subtle correlations between reaction parameters and outcomes, even identifying potential reaction failures early on. chemrxiv.org

Another application of ML is in the prediction of reaction kinetics and mechanisms. mdpi.com By training models on large datasets of known reactions, it's possible to predict the most likely products of a novel reaction. The "Molecular Transformer," a state-of-the-art model, treats reaction prediction as a translation problem, converting reactant structures into product structures. nih.gov For a molecule like this compound, this could be used to predict the regioselectivity in reactions like the Fischer indole synthesis or to navigate complex reaction networks, ultimately accelerating the discovery of new materials and pharmaceuticals.

Table 2: Applications of Machine Learning in Hydrazine-Related Chemistry

ML Application Focus Area Methodology Potential Impact Citations
Yield Prediction Buchwald-Hartwig Coupling Analysis of in-situ sensor data Early identification of failed runs and optimization of successful ones. chemrxiv.org
Reaction Prediction General Organic Reactions "Molecular Transformer" (Neural Machine Translation) Predicts major products without explicit transformation rules. nips.ccnih.gov
Kinetics Prediction Hydrazine-based fuels Computational Fluid Dynamics (CFD) & ML models Improves understanding of combustion and ignition for safer systems. mdpi.com
Model Improvement General Reaction Prediction Debiased Datasets Creates more realistic and reliable predictive models by identifying and correcting for dataset bias. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. jocpr.com For the synthesis and subsequent reactions of this compound, research is focused on reducing waste, avoiding hazardous solvents, and using energy-efficient processes. researchgate.netthieme-connect.com

Several innovative green techniques are being applied to reactions involving hydrazine derivatives. High hydrostatic pressure has been used for the solvent- and catalyst-free synthesis of bioactive hydrazones, achieving nearly quantitative yields and simplifying product isolation. nih.gov Similarly, ultrasound irradiation has been shown to be an energy-efficient and rapid method for synthesizing hydrazine carboxamides, drastically reducing reaction times compared to conventional heating. nih.gov

The use of environmentally benign solvents, particularly water, is a cornerstone of green chemistry. thieme-connect.com Efficient protocols have been developed for the palladium/copper-catalyzed coupling of phenylhydrazines in water at room temperature, offering a sustainable route to biaryls. researchgate.net Furthermore, visible-light-driven photocatalysis has emerged as a powerful tool. This method allows for the oxidative coupling of arylhydrazines under ambient conditions, using renewable solar energy and avoiding harsh reagents. rsc.org Applying these green approaches to the synthesis of this compound and its derivatives can significantly reduce the environmental footprint of chemical manufacturing, aligning with the goals of modern, sustainable chemistry. uobaghdad.edu.iqmdpi.com

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Hydrazine Derivatives

Green Method Conventional Counterpart Advantages of Green Method Example Application Citations
High-Pressure Synthesis Solvent-based reaction with acid catalyst Solvent-free, catalyst-free, high yields, easy isolation. Synthesis of bioactive hydrazones. nih.gov
Ultrasonic Irradiation Conventional heating (hours to days) Drastically reduced reaction times (minutes), higher yields. Synthesis of hydrazine carboxamides. nih.gov
Aqueous Synthesis Reactions in organic solvents Environmentally benign, ligand-free catalysis possible. Pd/Cu catalyzed coupling of phenylhydrazines. researchgate.net
Photocatalysis Reactions using stoichiometric oxidants Uses visible light, ambient conditions, sustainable. Oxidative coupling of arylhydrazines. rsc.org

Q & A

Q. What are the established synthetic routes and characterization methods for (3-Tert-butylphenyl)hydrazine?

this compound can be synthesized via condensation reactions between tert-butyl-substituted aromatic aldehydes and hydrazine derivatives. A common approach involves refluxing the aldehyde with hydrazine in ethanol, followed by purification via crystallization. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and ultraviolet-visible (UV-Vis) spectroscopy to monitor reaction progress. For example, phenylhydrazine derivatives are often analyzed by UV-Vis at absorption maxima near 546 nm and 526 nm, with molar absorptivities exceeding 2000 L·mol⁻¹·cm⁻¹ .

Q. How can spectrophotometric methods be optimized for quantifying hydrazine derivatives in solution?

Potassium permanganate reduction is a validated spectrophotometric method for hydrazine determination. The reaction is conducted under acidic conditions, and absorbance is measured at 526–546 nm. Key parameters include maintaining a 1:3 molar ratio of hydrazine to permanganate and controlling pH to prevent side reactions. Calibration curves should be constructed using standardized hydrazine solutions, with molar absorptivity values cross-verified against literature data (e.g., 2192–2279 L·mol⁻¹·cm⁻¹) .

Q. What safety protocols are critical for handling hydrazine derivatives in laboratory settings?

Hydrazine derivatives require strict safety measures due to their explosive potential. Experimental guidelines include:

  • Using inert gas purges to minimize oxidation during synthesis .
  • Storing anhydrous hydrazine in containers with reduced design pressure (e.g., <1.1 MPa) to lower explosion risks .
  • Conducting thermal stability tests via infrared imaging and shock wave pressure analysis to assess deflagration thresholds .

Advanced Research Questions

Q. How does the steric and electronic structure of hydrazine derivatives influence catalytic efficiency in metathesis reactions?

Computational studies reveal that bicyclic hydrazine catalysts (e.g., [2.2.2]-bicyclic systems) exhibit lower activation barriers (~15–20 kJ/mol reduction) compared to [2.2.1] analogs, enhancing reaction rates in carbonyl–olefin metathesis. Key factors include:

  • Optimizing cycloreversion steps through steric shielding of the active site.
  • Adjusting substituent electronic effects to stabilize transition states. Experimental validation using norbornene substrates confirms these predictions .

Q. What design parameters govern the performance of hydrazine-based monopropellant thrusters?

Thruster efficiency depends on:

  • Injector design : Capillary injectors optimized via computational fluid dynamics (CFD) to achieve mass flow rates of 5 g/s .
  • Catalyst bed composition : Granular catalysts (e.g., iridium/alumina) ensure complete hydrazine decomposition in the reaction chamber.
  • Nozzle geometry : Contoured nozzles designed using RPA software maximize specific impulse (e.g., 230–250 s for 10N thrusters) .

Q. How can Ni-based catalysts be tailored for selective H₂ production from hydrazine decomposition?

Nickel catalysts modified with transition metals (e.g., Pt or Rh) enhance H₂ selectivity (>95%) by promoting the N₂H₄ → N₂ + 2H₂ pathway. Critical parameters include:

  • Metal loading (5–10 wt% Ni) and support material (e.g., CeO₂ for oxygen vacancy sites).
  • Phase-specific reactivity: Vapor-phase reactions avoid solvent interference, improving mechanistic clarity .

Q. What computational strategies are effective for modeling hydrazine reaction pathways?

Density functional theory (DFT) calculations identify active sites and transition states in hydrazine-mediated reactions. For example:

  • Modeling MoSe₂/CdS-CdSe photocatalysts reveals hydrazine monohydrate’s role in phase modulation during hydrothermal synthesis .
  • Free energy landscapes for catalytic cycles predict rate-determining steps (e.g., cycloreversion in metathesis) .

Q. How are thermophysical properties of hydrazine derivatives measured under extreme conditions?

High-pressure, high-temperature experiments using natural convection setups provide data on:

  • Thermal conductivity and viscosity via infrared thermal imaging .
  • Vapor pressure curves for solid hydrazine, extrapolated using ammonia-like behavior (Figure 11 in ).

Methodological Notes

  • Data Contradictions : While hydrazine’s explosive hazard class (1.1C vs. 1.3C) depends on packaging pressure , propulsion studies emphasize its irreplaceable role in legacy systems despite ASCENT propellant’s superior safety .
  • Advanced Techniques : Synchrotron X-ray diffraction and in situ Raman spectroscopy are recommended for real-time monitoring of hydrazine decomposition in catalytic systems .

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